2-Bromo-6-phenoxybenzonitrile
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Overview
Description
2-Bromo-6-phenoxybenzonitrile is an organic compound with the molecular formula C13H8BrNO and a molecular weight of 274.11 g/mol . It is characterized by the presence of a bromine atom, a phenoxy group, and a nitrile group attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-phenoxybenzonitrile typically involves the bromination of 6-phenoxybenzonitrile. One common method includes the reaction of 6-phenoxybenzonitrile with bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-phenoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.
Scientific Research Applications
2-Bromo-6-phenoxybenzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-phenoxybenzonitrile involves its ability to undergo various chemical transformations. The bromine atom and phenoxy group provide sites for nucleophilic and electrophilic reactions, respectively. These reactions can lead to the formation of new chemical bonds and the synthesis of complex molecules. The nitrile group can also participate in reactions, such as hydrolysis, to form carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-phenoxybenzonitrile
- 2-Bromo-5-phenoxybenzonitrile
- 2-Bromo-3-phenoxybenzonitrile
Uniqueness
2-Bromo-6-phenoxybenzonitrile is unique due to the specific positioning of the bromine and phenoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-bromo-6-phenoxybenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIYNKFWPSXARU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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